(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-thiophen-2-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-20-18(23)9-4-10-21-19(24)14-12-16(17-8-5-11-25-17)22-15-7-3-2-6-13(14)15/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,24)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHNVWJPMZZCS-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with notable potential in various biological applications, particularly in pharmacology. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes:
- A methylamino group : This functional group is often associated with enhanced biological activity.
- A thiophene ring : This heterocyclic component can contribute to the compound's interactions with biological targets.
Biological Activity Predictions
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), several potential pharmacological effects have been predicted for this compound:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth.
- Antimicrobial Properties : The presence of nitrogen-containing groups often correlates with antimicrobial activity.
- Neuroprotective Effects : Compounds with similar structures have been linked to protective actions against neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : Evidence suggests that similar compounds can act as modulators at various receptor sites, including opioid receptors, which are implicated in pain and addiction pathways.
Research Findings
Recent studies have evaluated the efficacy of this compound in various biological contexts:
Antimalarial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, modifications to the 4-amino group can enhance activity against Plasmodium falciparum, a malaria-causing parasite .
Antitrypanosomal Activity
A related compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has demonstrated selective inhibition of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This compound showed excellent oral bioavailability and efficacy in mouse models, suggesting a promising avenue for treatment development .
1. Anticancer Potential
A study highlighted the anticancer potential of quinoline derivatives, indicating that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of a methylamino group was found to significantly improve the activity profile compared to non-substituted analogs.
2. Neuroprotective Studies
In preclinical trials, compounds structurally similar to this compound were evaluated for neuroprotective effects. Results suggested that these compounds could mitigate oxidative stress and neuronal damage in models of neurodegeneration.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminobenzamide | Simple amide structure | Anticancer |
| Quinine | Quinoline derivative | Antimalarial |
| Vasicine | Quinazoline derivative | Antifeedant, Bronchodilator |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the quinoline core. For example:
Quinoline Core Formation : Use Skraup or Friedländer syntheses to construct the quinoline backbone, followed by functionalization at the 4-position with a carboxamide group .
Thiophene Substitution : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling under palladium catalysis, ensuring regioselectivity .
Side-Chain Modification : React the quinoline-4-carboxamide with 4-(methylamino)-4-oxobut-2-en-1-yl derivatives using amide coupling reagents (e.g., EDC/HOBt) under inert conditions .
Key Considerations: Optimize reaction temperatures (e.g., reflux for coupling steps) and solvent systems (e.g., DMF for polar aprotic conditions) to improve yields.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases may include acetonitrile/water gradients .
- Spectroscopy : Confirm structure via H/C NMR (e.g., quinoline protons at δ 8.5–9.0 ppm, thiophene protons at δ 7.0–7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
- X-ray Crystallography : If single crystals are obtainable, resolve the (E)-configuration of the but-2-en-1-yl side chain .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variable Substituents : Systematically modify the thiophene ring (e.g., 3-thiophene vs. 2-thiophene), the methylamino group (e.g., ethylamino or cyclopropylamino), and the quinoline substituents (e.g., halogenation at the 6-position) .
- Assay Selection : Test derivatives in in vitro assays (e.g., kinase inhibition, apoptosis induction) and compare IC values. For example, replace the thiophene with pyridinyl groups to assess target specificity .
- Computational Modeling : Perform molecular docking studies (e.g., using AutoDock Vina) to predict binding affinities to targets like EGFR or PI3K .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line authentication, serum-free media) to rule out batch effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
- Mechanistic Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement specificity .
Q. What strategies are effective for identifying biological targets of this compound?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on agarose beads and incubate with cell lysates to capture binding proteins, followed by LC-MS/MS identification .
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
- Competitive Binding Assays : Screen against a panel of recombinant kinases or GPCRs using fluorescence polarization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
